N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine is a complex organic compound featuring a unique spiro structure. This compound is characterized by the presence of an adamantane core, an imidazole ring, and a cyclohexanamine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine typically involves multiple steps. One common approach is the cyclization of a precursor containing the adamantane and imidazole moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
- (EZ)-N-Methyl-1-(methylsulphanyl)-2-nitroethen-1-amine
Uniqueness
N-[1’-methyl-2’-(methylsulfanyl)-1’,4’dihydrospiro(adamantane-2,5’-imidazole)-4’-ylidene]cyclohexanamine is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H31N3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-cyclohexyl-1'-methyl-2'-methylsulfanylspiro[adamantane-2,5'-imidazole]-4'-imine |
InChI |
InChI=1S/C20H31N3S/c1-23-19(24-2)22-18(21-17-6-4-3-5-7-17)20(23)15-9-13-8-14(11-15)12-16(20)10-13/h13-17H,3-12H2,1-2H3 |
InChI Key |
MDATXNCOHWQGIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=NC2CCCCC2)C13C4CC5CC(C4)CC3C5)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.